Wang Resin

Catalog No.
S610178
CAS No.
77350-58-4
M.F
C15H16O2
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Wang Resin

CAS Number

77350-58-4

Product Name

Wang Resin

IUPAC Name

[4-[(4-methylphenyl)methoxy]phenyl]methanol

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C15H16O2/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-9,16H,10-11H2,1H3

InChI Key

NERFNHBZJXXFGY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)CO

Synonyms

Wang resin

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)CO
  • Higher yields: SPPS minimizes losses of peptide fragments during the synthesis process.
  • Scalability: The technique allows for the synthesis of peptides of varying lengths, from small fragments to large proteins.
  • Ease of purification: Unreacted building blocks and side products remain attached to the resin, facilitating the purification of the final peptide product.

Wang resin functions as a solid support for peptide chain assembly. It consists of a polystyrene bead core linked to a 4-hydroxybenzyl alcohol (PHB) moiety. The PHB group serves as the attachment point for the C-terminal amino acid of the peptide. Amino acids are sequentially added to the growing peptide chain using a series of coupling and deprotection reactions.

Here are some key features and applications of Wang resin in SPPS:

  • Ester linkage: The PHB group in Wang resin forms an ester linkage with the C-terminal amino acid. This linkage is stable under various reaction conditions used in SPPS but can be readily cleaved using mild acidic conditions (typically trifluoroacetic acid, TFA) to release the final peptide [].
  • Compatibility with Fmoc/tBu strategy: Wang resin is primarily used with the Fmoc/tBu strategy, a popular approach in SPPS. Fmoc (fluorenylmethoxycarbonyl) and tBu (tert-butyl) are protecting groups employed during peptide synthesis. The Fmoc group protects the α-amino group of the amino acid being added, while the tBu group protects the side chains of certain amino acids [].
  • Wide availability: Wang resin is commercially available in various formats, including preloaded with the first amino acid (e.g., Fmoc-Gly-Wang resin). This preloaded format simplifies the initial step of peptide synthesis and saves researchers time and effort.
  • Challenges with the first coupling: Attaching the first amino acid to the Wang resin can be more challenging compared to other resins due to the presence of a free hydroxyl group on the PHB moiety [].
  • Formation of diketopiperazines (DKPs): Under specific conditions, removal of the Fmoc group from the second amino acid can lead to the formation of DKPs, cyclic byproducts that can affect the purity of the final peptide [].

Wang Resin is a widely utilized solid support in solid-phase peptide synthesis, particularly compatible with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This polystyrene-based resin is cross-linked with divinylbenzene, providing mechanical strength and stability during peptide synthesis. Its defining feature is the ester linkage to the phenolic hydroxyl group of polystyrene, which serves as the anchoring site for the first amino acid in a peptide chain. Wang Resin is particularly valued for its ability to facilitate the synthesis of peptides with various complexities while maintaining the integrity of sensitive modifications during cleavage under mild acidic conditions, typically using trifluoroacetic acid .

Wang resin functions as a solid support in SPPS. The linker arm on the resin acts as an anchor point for the first amino acid. Subsequent amino acids are then coupled sequentially to the growing peptide chain while the resin remains attached []. This allows for easy washing and purification steps after each coupling reaction. Finally, the acidic cleavage detaches the completed peptide from the resin.

  • Wang resin itself is generally not considered highly toxic. However, the chemicals used during peptide synthesis, such as TFA and coupling reagents, can be hazardous.
  • Proper handling procedures and personal protective equipment (PPE) are essential when working with Wang resin and associated chemicals [].

The primary chemical reaction involving Wang Resin is the formation of an ester bond between the resin and the first amino acid. This reaction is usually catalyzed by coupling reagents such as dicyclohexylcarbodiimide or diisopropylcarbodiimide, often in conjunction with a catalyst like 4-dimethylaminopyridine. The subsequent addition of amino acids occurs through similar esterification reactions, allowing for the elongation of the peptide chain. Cleavage of the peptide from Wang Resin is achieved under mild acidic conditions, ensuring that the peptide's structure remains intact .

Wang Resin can be synthesized through several methods:

  • Polymerization: The base polystyrene is synthesized via free radical polymerization, followed by cross-linking with divinylbenzene.
  • Functionalization: The resin is then functionalized by introducing an ester linkage to create a reactive site for amino acid attachment.
  • Cross-linking: The degree of cross-linking can be adjusted to optimize swelling behavior and mechanical stability based on specific synthesis requirements.

These methods ensure that Wang Resin maintains its structural integrity while being versatile enough for various peptide synthesis applications .

Wang Resin is predominantly applied in:

  • Peptide Synthesis: It serves as a solid support for synthesizing linear peptides.
  • Combinatorial Chemistry: Due to its stability and reactivity, it is used in high-throughput screening processes.
  • Drug Development: Wang Resin facilitates the creation of peptides that can be tested for therapeutic efficacy against various diseases .

Studies have shown that Wang Resin interacts favorably with various coupling reagents and solvents used during peptide synthesis. Its compatibility with different amino acids allows for extensive customization of peptide sequences. Interaction studies often focus on optimizing conditions to minimize side reactions and maximize yield during synthesis .

Wang Resin can be compared with several other resins used in solid-phase peptide synthesis:

Compound NameKey FeaturesUnique Aspects
Fmoc-ResinCompatible with Fmoc chemistry; similar applicationsOften used for more complex peptide structures
Boc-ResinUtilizes Boc (tert-butyloxycarbonyl) protectionLess commonly used than Fmoc due to harsher deprotection conditions
Rink Amide ResinDesigned for synthesizing amide-terminated peptidesProvides a free amine at the C-terminus
TentaGel ResinCombines advantages of both soluble and insoluble resinsOffers enhanced swelling properties

Wang Resin stands out due to its efficient cleavage mechanism that preserves sensitive modifications, making it particularly advantageous for synthesizing linear peptides with a free C-terminal carboxyl group, which is essential in many bioactive compounds .

The origins of Wang resin trace back to 1973, when Su-sun Wang published a seminal paper in the Journal of the American Chemical Society detailing the synthesis and application of p-alkoxybenzyl alcohol resins. This innovation emerged during a transformative period for peptide synthesis, following Bruce Merrifield's Nobel Prize-winning work on solid-phase synthesis. While Merrifield's original benzyl ester-linked polystyrene resins revolutionized chemical synthesis, they suffered from harsh cleavage conditions (hydrofluoric acid) that damaged sensitive amino acid side chains.

Wang's breakthrough involved creating a resin with improved acid lability through strategic electronic activation of the benzyl alcohol linker. By incorporating methoxy groups at the para position of the benzyl moiety, he achieved a system cleavable under milder acidic conditions (trifluoroacetic acid, TFA). This advancement directly addressed the purification challenges plaguing early SPPS methodologies, as demonstrated by the resin's ability to release synthesized peptides with fewer side reactions compared to previous supports.

The commercial adoption accelerated through the 1980s as Fmoc (9-fluorenylmethoxycarbonyl) chemistry gained prominence over Boc (tert-butyloxycarbonyl) strategies. Wang resin's compatibility with base-labile Fmoc protection groups made it ideal for iterative deprotection-coupling cycles, establishing it as the standard support for C-terminal carboxylic acid synthesis. Modern variants maintain Wang's original design principles while incorporating refinements like controlled loading capacities (0.2–1.5 mmol/g) and standardized particle sizes (100–400 mesh).

XLogP3

2.9

Wikipedia

{4-[(4-Methylphenyl)methoxy]phenyl}methanol

Dates

Last modified: 08-15-2023

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